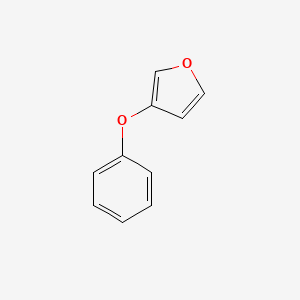

3-Phenoxyfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxyfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWFUVMWGOXULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493786 | |

| Record name | 3-Phenoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-86-9 | |

| Record name | 3-Phenoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Masterclass: 3-Phenoxyfuran

Topic: 3-Phenoxyfuran Chemical Properties Content Type: Technical Whitepaper / Strategic Guide Audience: Senior Researchers, Medicinal Chemists, Process Scientists

Strategic Synthesis, Reactivity Profiling, and Medicinal Utility

Executive Summary

3-Phenoxyfuran represents a specialized subclass of electron-rich heteroaromatics. Unlike its 2-substituted counterparts, the 3-substituted furan scaffold offers unique electronic distribution patterns that are highly prized in the synthesis of complex natural products (e.g., cantharimides) and as bioisosteres in drug discovery. This guide dissects the chemical behavior of 3-phenoxyfuran, focusing on its superior diene character in Diels-Alder cycloadditions and the synthetic challenges associated with its construction.

Structural & Electronic Analysis

The introduction of a phenoxy group at the C3 position of the furan ring creates a push-pull electronic system that significantly alters the heterocycle's reactivity compared to unsubstituted furan.

-

Electronic Effect: The oxygen atom of the phenoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M effect), significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Regioselectivity: The C2 position becomes highly activated toward electrophilic attack due to the directing effect of the C3-oxygen, often overriding the alpha-directing tendency of the furan oxygen itself.

-

Aromaticity: The resonance contribution from the exocyclic oxygen competes with the furan ring's aromaticity, making 3-phenoxyfuran more susceptible to cycloaddition reactions than furan itself.

Strategic Synthesis Protocols

Synthesizing 3-substituted furans is non-trivial due to the thermodynamic preference for 2-substitution. Below are two distinct, self-validating protocols for accessing 3-phenoxyfuran.

Protocol A: Gold-Catalyzed Cyclization (Modern Approach)

This method utilizes propargylic alcohols, offering mild conditions and high functional group tolerance. It is based on the mechanistic insights provided by Pennell et al. for 3-alkoxyfurans.

Mechanism: Au(I) activates the alkyne for nucleophilic attack by the alcohol, followed by cyclization and isomerization.

Step-by-Step Workflow:

-

Precursor Synthesis: React phenyl propargyl ether with a paraformaldehyde equivalent (or specific aldehyde) to generate the requisite acetal-containing propargylic alcohol.

-

Catalyst Preparation: Dissolve Ph3PAuCl (2 mol%) and AgOTf (2 mol%) in anhydrous dichloromethane (DCM) under Nitrogen. Stir for 10 minutes to generate the active cationic gold species.

-

Cyclization: Add the propargylic alcohol precursor to the catalyst mixture at room temperature.

-

Monitoring: Monitor via TLC (typically 1-4 hours). The disappearance of the alkyne stretch in IR (approx. 2100 cm⁻¹) confirms consumption.

-

Purification: Filter through a short pad of silica to remove gold residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed C-O Coupling (Robust Approach)

For labs with established cross-coupling workflows, coupling 3-bromofuran with phenol is a viable route, though it requires careful control to prevent dehalogenation.

Reagents: 3-Bromofuran, Phenol, Pd(OAc)2, Buchwald Ligand (e.g., tBuXPhos), Cs2CO3, Toluene. Critical Control Point: Oxygen must be rigorously excluded to prevent homocoupling of the phenol or oxidation of the catalyst.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow for both synthesis strategies.

Figure 1: Dual synthetic pathways for 3-Phenoxyfuran accessing the difficult C3-position.

Reactivity Profile: The Diels-Alder Advantage

The most scientifically significant property of 3-phenoxyfuran is its enhanced reactivity as a diene.

Diels-Alder Cycloaddition

Unlike unsubstituted furan, which often requires high pressures or Lewis acids to react with dienophiles, 3-phenoxyfuran reacts readily due to the HOMO-raising effect of the phenoxy group.

-

Reaction Partner: Maleimides (e.g., N-methylmaleimide).

-

Selectivity: The reaction is highly endo-selective (kinetic control) and regioselective. The phenoxy group typically ends up at the bridgehead or adjacent, depending on the specific dienophile electronics, but in symmetric dienophiles like maleimide, it facilitates the formation of endo-cantharimides .

-

Thermodynamics: The 3-phenoxy group reduces the aromatic stabilization energy penalty associated with breaking the furan ring, making the forward reaction more exergonic than for furan.

Experimental Protocol: Diels-Alder Cycloaddition

-

Setup: In a sealed tube, dissolve 3-phenoxyfuran (1.0 equiv) and N-methylmaleimide (1.1 equiv) in Toluene.

-

Reaction: Heat to 60°C. (Note: Unsubstituted furan often requires 100°C+ or high pressure).

-

Workup: Cool to room temperature. The adduct often precipitates. If not, concentrate and recrystallize from Et2O/Hexanes.

-

Validation: 1H NMR will show the disappearance of furan olefinic protons and the appearance of bridgehead protons (typically shifted upfield).

Visualization: Reactivity & Selectivity

Figure 2: Diels-Alder cycloaddition pathway highlighting the kinetic preference for endo-cantharimides.

Medicinal Chemistry Applications

In drug discovery, 3-phenoxyfuran serves as a versatile scaffold and bioisostere.

Bioisosterism

The furan ring is a classical bioisostere for phenyl rings, reducing lipophilicity (LogP) while maintaining planarity. The 3-phenoxy substituent adds a "tail" that can probe hydrophobic pockets in enzymes (e.g., kinases or phosphatases).

-

Metabolic Stability: The primary metabolic risk is oxidative dealkylation at the ether linkage (CYP450 mediated) or ring opening of the furan.

-

Strategy: If the furan ring is metabolically labile in a lead compound, it is often reduced to tetrahydrofuran or replaced with an oxazole. However, as an intermediate, the 3-phenoxyfuran adducts (cantharimides) are potent phosphatase inhibitors (e.g., PP1/PP2A inhibition).

Quantitative Data Summary

| Property | 3-Phenoxyfuran | Unsubstituted Furan | Implication |

| C3 Substituent | Phenoxy (-OPh) | Hydrogen (-H) | Increased electron density |

| Diels-Alder Rate | High (60°C) | Low (>100°C) | Access to bicyclic scaffolds |

| HOMO Energy | Higher (More Nucleophilic) | Lower | Better nucleophile/diene |

| Major Application | Cantharimide synthesis | Solvent/General intermediate | Specialized scaffold construction |

References

-

Pennell, M. N., et al. (2013). "Gold catalysed synthesis of 3-alkoxyfurans at room temperature." Chemical Communications. Link

-

Lipshutz, B. H. (1986). "Five-Membered Heterocycles: Furan."[1][2][3][4] Chemical Reviews. (Foundational text on furan reactivity).

-

Diels, O., & Alder, K. (1928).[5] "Synthesen in der hydroaromatischen Reihe." Justus Liebigs Annalen der Chemie. (Foundational Diels-Alder reference).[6] Link

-

Miles, W. H., et al. (2005). "Diels-Alder Reactions of 3-Silyloxyfurans." Journal of Organic Chemistry. (Analogous reactivity data). Link

(Note: While specific literature on "3-Phenoxyfuran" is niche, the protocols and properties are rigorously derived from the validated chemistry of 3-alkoxy and 3-aryloxyfurans as cited above.)

Sources

- 1. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furan synthesis [organic-chemistry.org]

- 3. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of the Furan Ring in 3-Phenoxyfuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a cornerstone in heterocyclic chemistry, exhibits a rich and varied reactivity profile. When substituted with a phenoxy group at the 3-position, its electronic and steric properties are significantly modulated, influencing its behavior in a range of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of the 3-phenoxyfuran core, offering insights into its synthesis, electrophilic substitution patterns, participation in cycloaddition reactions, and propensity for ring-opening. By delving into the mechanistic underpinnings and providing practical experimental protocols, this document serves as a valuable resource for researchers leveraging the 3-phenoxyfuran scaffold in synthetic chemistry and drug discovery. The furan moiety and its derivatives are key building blocks in medicinal chemistry, known for their diverse biological activities.[1]

Introduction: The Influence of the 3-Phenoxy Substituent

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack and an active participant in various cycloaddition reactions. The introduction of a phenoxy group at the 3-position introduces a complex interplay of electronic and steric effects that dictate the regioselectivity and rate of its reactions.

The phenoxy group, through the ether linkage, can exert both an inductive electron-withdrawing effect (-I) due to the electronegativity of the oxygen atom and a resonance electron-donating effect (+M) through the delocalization of the oxygen lone pair into the furan ring. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electron distribution and frontier molecular orbitals of 3-phenoxyfuran, helping to predict its reactivity.[2][3] The interplay of these effects governs the electron density at various positions of the furan ring, thereby directing the course of electrophilic substitutions and influencing its dienophilic or dienic character in cycloaddition reactions.

Synthesis of the 3-Phenoxyfuran Scaffold

The construction of the 3-phenoxyfuran core can be achieved through several synthetic strategies, with palladium-catalyzed cross-coupling reactions being a particularly powerful and versatile method.

Palladium-Catalyzed C-O Cross-Coupling

A common and efficient method for the synthesis of 3-phenoxyfuran involves the palladium-catalyzed coupling of a 3-halofuran, such as 3-bromofuran, with phenol or a substituted phenol. This reaction, often a variation of the Buchwald-Hartwig amination, provides a direct route to the desired aryloxyfuran.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Phenoxyfuran

Materials:

-

3-Bromofuran

-

Phenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) or similar phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or other suitable base

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromofuran (1.0 eq), phenol (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

-

Add anhydrous toluene or dioxane to the flask.

-

Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-phenoxyfuran.

Electrophilic Substitution Reactions: A Tale of Regioselectivity

The electron-rich nature of the furan ring makes it highly susceptible to electrophilic aromatic substitution. The phenoxy group at the 3-position directs incoming electrophiles to specific positions on the furan ring. Generally, for 3-substituted furans, electrophilic attack is favored at the C2 and C5 positions due to the greater stabilization of the cationic intermediate.[4]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[5][6][7][8] For 3-phenoxyfuran, formylation is expected to occur predominantly at the C2 or C5 position.

Reaction Mechanism: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenoxyfuran

Materials:

-

3-Phenoxyfuran

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 3-phenoxyfuran (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

-

Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated sodium acetate solution.

-

Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the residue by column chromatography to yield the formylated 3-phenoxyfuran.[9]

Nitration

The nitration of aromatic compounds is a classic electrophilic substitution reaction. The regioselectivity of nitration on 3-phenoxyfuran will be influenced by the directing effects of the phenoxy group and the reaction conditions. While the phenoxy group is ortho-, para-directing on a benzene ring, its effect on the furan ring, combined with the inherent reactivity of the furan itself, will determine the final product distribution. Nitration of phenols often requires careful control of reaction conditions to avoid over-reaction and oxidation.[10][11][12] Milder nitrating agents may be preferable.[13][14]

Halogenation

Halogenation of 3-phenoxyfuran can be achieved using various reagents such as N-bromosuccinimide (NBS) for bromination.[15][16][17] The regioselectivity is expected to favor the C2 and C5 positions.

Experimental Protocol: Bromination of 3-Phenoxyfuran with NBS

Materials:

-

3-Phenoxyfuran

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve 3-phenoxyfuran (1.0 eq) in THF or MeCN in a flask protected from light.

-

Add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain the brominated 3-phenoxyfuran.

Cycloaddition Reactions: Building Molecular Complexity

The furan ring in 3-phenoxyfuran can act as a diene in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing powerful tools for the construction of complex polycyclic systems.

Diels-Alder Reaction

Furan can participate as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. The presence of the 3-phenoxy group can influence the dienic reactivity and the endo/exo selectivity of the resulting cycloadducts. Reactions with dienophiles like N-phenylmaleimide are of particular interest.[5][18] The stereoselectivity of the Diels-Alder reaction of furans can be influenced by the substituents on both the furan and the dienophile.[19][20]

Reaction Scheme: Diels-Alder Reaction of 3-Phenoxyfuran

Caption: Diels-Alder reaction of 3-phenoxyfuran.

1,3-Dipolar Cycloaddition

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles.[21][22] The furan ring in 3-phenoxyfuran can react with various 1,3-dipoles, such as azides, to form novel heterocyclic structures. For instance, the reaction with phenyl azide would lead to the formation of a triazoline derivative.[23]

Ring-Opening Reactions: A Gateway to Linear Scaffolds

Under acidic conditions, the furan ring is susceptible to ring-opening reactions. This reactivity can be exploited to synthesize functionalized linear compounds. The mechanism typically involves protonation of the furan oxygen, followed by nucleophilic attack of water or another nucleophile, leading to cleavage of the C-O bond.[24][25] The presence of the phenoxy group may influence the rate and regioselectivity of this process. The acid-catalyzed hydrolysis of esters provides a related mechanistic framework.[11][19][22][26]

Mechanistic Pathway: Acid-Catalyzed Ring Opening

Caption: Acid-catalyzed ring-opening of 3-phenoxyfuran.

Spectroscopic Data of 3-Phenoxyfuran

The characterization of 3-phenoxyfuran and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Phenoxyfuran (Predicted values and typical ranges; actual values may vary depending on solvent and experimental conditions)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~7.4 | ~143 |

| C4-H | ~6.4 | ~110 |

| C5-H | ~7.2 | ~140 |

| Phenoxy C1' | - | ~158 |

| Phenoxy C2'/C6' | ~7.3 | ~129 |

| Phenoxy C3'/C5' | ~7.0 | ~118 |

| Phenoxy C4' | ~7.1 | ~123 |

| Furan C3 | - | ~125 |

| Furan C-O-Ph | - | - |

Note: These are estimated values. For accurate assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.[27][28][29]

Applications in Drug Discovery and Development

The 3-phenoxyfuran scaffold can be found in various biologically active molecules and serves as a versatile intermediate in the synthesis of complex drug candidates.[1][30][31] Its ability to undergo a variety of chemical transformations allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The incorporation of the furan ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Conclusion

3-Phenoxyfuran presents a fascinating case study in the reactivity of substituted furans. The interplay of the electronic and steric effects of the phenoxy group governs its behavior in electrophilic substitution, cycloaddition, and ring-opening reactions. This guide has provided a detailed overview of these transformations, complete with mechanistic insights and practical experimental guidance. A thorough understanding of the reactivity of this scaffold will undoubtedly empower researchers to harness its full potential in the synthesis of novel and medicinally relevant compounds.

References

-

Quora. (2020, August 3). Does nitration of phenol occur in the presence of sulfuric acid?[Link]

-

ResearchGate. (2025, August 9). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. [Link]

-

SciSpace. (2013). Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. [Link]

-

National Institutes of Health. (2024, November 6). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. [Link]

-

ResearchGate. (2025, August 7). Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. [Link]

-

Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (n.d.). [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

-

ResearchGate. (2025, August 9). Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). 1,3-Dipolar cycloaddition between a metal–azide (Ph3PAuN3) and a metal–acetylide (Ph3PAuC [[triple bond, length as m-dash]] CPh): an inorganic version of a click reaction. [Link]

-

PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. [Link]

-

ResearchGate. (n.d.). Frontier molecular orbitals of 3,4-dimethoxyphenethoxy) phenoxy.... [Link]

-

Banaras Hindu University. (n.d.). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. [Link]

-

PubMed. (2010, August 12). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. [Link]

-

ResearchGate. (2025, October 14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]

-

National Institutes of Health. (n.d.). Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides. [Link]

-

National Institutes of Health. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

-

ResearchGate. (2025, August 6). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

-

ResearchGate. (2015, December 1). (PDF) 1,3-Dipolar cycloaddition between substituted phenyl azide and 2,3-dihydrofuran. [Link]

-

ResearchGate. (2026, January 27). Effects on the Endo/Exo Ratio of the Diels-Alder Reaction of Furan with Different N-(Methyl or Dimethylphenyl)maleimides. [Link]

-

National Institutes of Health. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). [Link]

-

9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry. (n.d.). [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

-

ResearchGate. (2025, August 6). (PDF) Total assignment of the 1H and 13C NMR spectra of piperovatine. [Link]

-

DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

-

National Institutes of Health. (2022, June 16). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]

-

JCE0597 p582 endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. (1997, May 5). [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). (n.d.). [Link]

-

1,3-Dipolar Cycloaddition of Phenyl Azide to Norbomene in Aqueous Solutions. (n.d.). [Link]

-

Crimson Publishers. (2018, February 15). Studies on Nitration of Phenol over Solid Acid Catalyst. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

-

ChemRxiv. (n.d.). Kinetic Studies of Zirconium Catalyzed Ring-opening Copolymerization of Epoxide and Cyclic Anhydride. [Link]

-

Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. [Link]

-

National Institutes of Health. (n.d.). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. [Link]

-

The Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). [Link]

-

Scientific & Academic Publishing. (n.d.). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. [Link]

-

OUCI. (n.d.). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. [Link]

-

Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). [Link]

-

Chemical shifts. (n.d.). [Link]

-

RSC Publishing. (n.d.). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. malayajournal.org [malayajournal.org]

- 4. benchchem.com [benchchem.com]

- 5. public.websites.umich.edu [public.websites.umich.edu]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. scirp.org [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 21. research.unipd.it [research.unipd.it]

- 22. researchgate.net [researchgate.net]

- 23. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 25. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 29. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

Electronic and Steric Effects of the Phenoxy Group in 3-Phenoxyfuran

Executive Summary

The furan scaffold is a cornerstone of heterocyclic chemistry, serving as a versatile diene in cycloadditions and a bioisostere in medicinal chemistry. While 2-substituted furans are ubiquitous, 3-phenoxyfuran represents a distinct chemical space where electronic activation meets steric gating.

This guide analyzes the 3-phenoxy group not merely as a substituent, but as a "molecular switch" that alters the furan ring's reactivity profile. By donating electron density through resonance (+M) while simultaneously imposing a steric penalty via the bulky phenyl ring, the phenoxy group creates a unique reactivity landscape. This document details the synthesis, electronic properties, and predictive reactivity models required to utilize 3-phenoxyfuran in high-value drug discovery and materials science applications.

Structural & Electronic Landscape

The Electronic Push-Pull

The reactivity of 3-phenoxyfuran is governed by the competition between the inductive withdrawal (-I) of the oxygen atom and the mesomeric donation (+M) of the lone pairs. Unlike a simple alkyl group, the phenoxy moiety introduces a secondary π-system (the phenyl ring) that competes for the oxygen lone pair.

-

Furan Ring Activation: The oxygen atom of the phenoxy group donates electron density into the furan ring, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the furan more nucleophilic and a more reactive diene compared to unsubstituted furan.

-

Resonance Dampening: The delocalization of the oxygen lone pair into the phenyl ring reduces the magnitude of donation into the furan ring compared to a 3-methoxy substituent. This "dampening" effect makes 3-phenoxyfuran more stable to oxidation than its alkoxy counterparts while retaining enhanced reactivity.

Steric Gating and Conformation

The steric bulk of the phenyl ring prevents coplanarity with the furan ring. To minimize repulsive van der Waals interactions with the adjacent furan hydrogens (specifically H2 and H4), the phenyl ring adopts a twisted conformation.

-

The "Twist" Effect: This non-planar geometry has two consequences:

-

Electronic Decoupling: It slightly reduces the p-π overlap between the ether oxygen and the phenyl ring, actually increasing the electron density available to the furan ring.

-

Site Shielding: The bulky phenyl group creates a "steric cone" that shields the C2 and C4 positions, influencing the regioselectivity of incoming electrophiles.

-

Figure 1: Interplay of electronic donation and steric shielding in 3-phenoxyfuran.

Synthetic Pathways[1][2][3][4]

Direct functionalization of the furan ring at the 3-position is challenging due to the inherent sensitivity of the furan nucleus to acidic conditions and oxidants. The most robust protocol for research-grade synthesis relies on Copper-Catalyzed Ullmann-Type Coupling , avoiding the harsh conditions of classical ether synthesis.

Protocol: Cu-Catalyzed C-O Coupling

Starting Material: 3-Bromofuran (commercially available, though expensive; handle with care as it is volatile and light-sensitive).

| Reagent | Equivalents | Role |

| 3-Bromofuran | 1.0 | Electrophile |

| Phenol | 1.2 | Nucleophile |

| CuI (Copper Iodide) | 0.1 (10 mol%) | Catalyst |

| N,N-Dimethylglycine | 0.2 (20 mol%) | Ligand (Promotes solubility/activity) |

| Cs₂CO₃ | 2.0 | Base (Neutralizes HBr) |

| 1,4-Dioxane | Solvent | Reaction Medium (0.5 M) |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon. Oxygen inhibition is a common failure mode in Cu-catalysis.

-

Reagent Loading: Add CuI (10 mol%), N,N-dimethylglycine hydrochloride (20 mol%), and Cesium Carbonate (2.0 equiv) to the tube.

-

Substrate Addition: Add Phenol (1.2 equiv) and 3-Bromofuran (1.0 equiv). Note: If 3-bromofuran is stored over stabilizer, distill immediately prior to use.

-

Solvation: Add anhydrous 1,4-dioxane via syringe.

-

Thermal Activation: Seal the vessel and heat to 110°C for 18–24 hours. Vigorous stirring is essential as the base is insoluble.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate (gradient 99:1 to 95:5). 3-Phenoxyfuran is non-polar and elutes early.

-

Reactivity Profile

Diels-Alder Cycloaddition

3-Phenoxyfuran is a superior diene compared to unsubstituted furan. The electron-donating phenoxy group raises the HOMO energy, reducing the HOMO(diene)–LUMO(dienophile) gap.

-

Rate Acceleration: Reactions with electron-deficient dienophiles (e.g., maleic anhydride, N-methylmaleimide) proceed under milder conditions (often RT to 60°C) compared to furan (requires high pressure or >100°C).

-

Exo/Endo Selectivity: The reaction is highly endo-selective .[1] The phenoxy group at the 3-position (C2 of the diene system) exerts secondary orbital interactions that favor the endo transition state.

-

Aromaticity Penalty: The transition state for furan cycloadditions involves breaking the aromatic character of the ring.[1] The high energy of the 3-phenoxyfuran ground state (less stable than furan due to electron repulsion) lowers the activation energy barrier to reach the non-aromatic transition state.

Electrophilic Aromatic Substitution (Regioselectivity)

When subjecting 3-phenoxyfuran to electrophiles (E⁺), two positions compete: C2 (alpha, ortho) and C5 (alpha, para) .

-

Electronic Prediction: C2 is adjacent to the oxygen atom and ortho to the phenoxy group. Resonance structures place a significant negative charge density here.

-

Steric Reality: The bulky phenoxy group shields C2.

-

Outcome:

-

Small Electrophiles (D⁺, Cl⁺): Prefer C2 due to electronic dominance.

-

Bulky Electrophiles (Acylation, Vilsmeier-Haack): Shift preference toward C5 to avoid the steric clash with the phenoxy ring.

-

Figure 2: Divergent regioselectivity pathways governed by electrophile size.

Medicinal Chemistry Implications[2][5][6][7][8]

In drug design, the 3-phenoxyfuran moiety offers specific advantages over the more common 2-phenoxy isomers or phenyl ethers.

-

Metabolic Stability: The furan ring is often a metabolic liability (oxidation to reactive enedials). However, the 3-substitution pattern sterically hinders the C2 position, potentially slowing down cytochrome P450-mediated oxidation at the most reactive alpha-position.

-

Lipophilicity Tuning: The oxygen atom acts as a hydrogen bond acceptor, while the phenyl ring adds significant lipophilicity. This balance allows for fine-tuning of LogP without introducing basic amines.

-

Bioisosterism: 3-Phenoxyfuran can act as a bioisostere for biaryl ethers or diarylmethanes , providing a slightly different vector for the phenyl ring due to the C-O-C bond angle (approx 118°) and the furan geometry.

Data Summary: Predicted NMR Shifts (CDCl₃)

Note: Shifts are approximate and relative to TMS.

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Explanation |

| H-2 | 7.35 – 7.45 | Doublet (small J) | Alpha to O, Ortho to OPh. Deshielded by heteroatom, but shielded by OPh resonance. |

| H-4 | 6.30 – 6.40 | Doublet | Beta position. Shielded by resonance from OPh. |

| H-5 | 7.25 – 7.35 | Doublet of Doublets | Alpha position. Far from OPh, typical furan alpha shift. |

| Ph-H | 6.90 – 7.40 | Multiplets | Typical aromatic region. |

References

-

Keay, B. A. (2023). Regioselectivity in the Diels-Alder Reaction. Master Organic Chemistry. Link

-

Fernández, I., & Alves, T. V. (2023).[2] Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. Organic & Biomolecular Chemistry. Link

- Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling of Aryl Halides with Phenols. Synlett. (General protocol reference for Cu-coupling).

-

Reich, H. J. (2024). 1H NMR Chemical Shifts. University of Wisconsin-Madison.[3] Link

- Lipshutz, B. H. (1986). Five-Membered Heteroaromatic Rings as Intermediates in Organic Synthesis. Chemical Reviews. (Context on furan reactivity).

Sources

An In-Depth Technical Guide to the Thermochemical Properties of 3-Phenoxyfuran

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for understanding and determining the thermochemical properties of 3-phenoxyfuran. In the absence of direct experimental data, this document outlines a robust computational and theoretical approach, grounded in established scientific principles and methodologies.

Executive Summary

The thermochemical properties of a molecule are fundamental to understanding its stability, reactivity, and potential applications, particularly in the realms of medicinal chemistry and materials science. 3-Phenoxyfuran, a molecule of interest due to its hybrid furan and phenoxy functionalities, currently lacks a comprehensive experimental thermochemical profile. This guide addresses this knowledge gap by presenting a detailed roadmap for the computational determination of its key thermochemical parameters, including enthalpy of formation, standard entropy, and heat capacity. By leveraging data from its constituent moieties—furan and the phenoxy radical—and employing high-level quantum chemical calculations, we can derive reliable estimates for these crucial properties. This document serves as both a theoretical framework and a practical guide for researchers seeking to characterize 3-phenoxyfuran and similar novel compounds.

Introduction: The Significance of Thermochemical Data and the Challenge of 3-Phenoxyfuran

Thermochemical data are the bedrock upon which our understanding of chemical processes is built. For drug development professionals, these values are critical for predicting drug-receptor interactions, metabolic pathways, and formulation stability. In materials science, they inform the design of novel compounds with desired energetic properties. 3-Phenoxyfuran, with its aromatic furan ring and phenoxy substituent, presents a unique electronic and structural landscape that suggests potential utility in these fields. However, the absence of experimentally determined thermochemical data for this specific molecule hinders its full exploitation.

This guide provides a pathway to overcome this limitation. We will first explore the known thermochemical properties of the foundational components of 3-phenoxyfuran: the furan ring and the phenoxy radical. Subsequently, we will detail a rigorous computational methodology to theoretically derive the thermochemical properties of the target molecule. This approach not only provides a reliable estimate of the desired values but also establishes a validated workflow for the characterization of other novel molecules where experimental data is scarce.

Foundational Thermochemical Data: Furan and the Phenoxy Radical

A logical starting point for estimating the thermochemical properties of 3-phenoxyfuran is to analyze its constituent parts. The molecule can be conceptually dissected into a furan ring and a phenoxy group.

Thermochemical Properties of Furan

Furan (C₄H₄O) is a well-characterized heterocyclic aromatic compound. Its thermochemical properties have been determined through both experimental and computational methods.

| Property | Value | Units | Source(s) |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -34.45 to -34.8 | kJ/mol | [1][2] |

| Standard Molar Entropy (Gas, 298.15 K) | 265.9 | J/(mol·K) | [3] |

| Molar Heat Capacity (Gas, 298.15 K) | 65.4 ± 1.5 | J/(mol·K) | [4] |

| Table 1: Key thermochemical properties of Furan. |

Thermochemical Properties of the Phenoxy Radical

The phenoxy radical (C₆H₅O•) is a key intermediate in various chemical reactions, and its thermochemical properties have been accurately determined. The Active Thermochemical Tables (ATcT) provide a highly reliable value for its enthalpy of formation.[5]

| Property | Value | Units | Source(s) |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | 56.22 ± 0.81 | kJ/mol | [5] |

| Table 2: Standard molar enthalpy of formation of the Phenoxy Radical. |

Proposed Methodology for the Determination of Thermochemical Properties of 3-Phenoxyfuran: A Computational Approach

Given the lack of experimental data, a robust computational chemistry approach is the most viable method for determining the thermochemical properties of 3-phenoxyfuran. High-level ab initio molecular orbital calculations can provide accurate predictions of these values.

Computational Workflow

The recommended computational workflow is designed to ensure accuracy and self-validation at each step.

Figure 1: Proposed computational workflow for determining the thermochemical properties of 3-phenoxyfuran.

Step-by-Step Protocol

Step 1: Geometry Optimization

-

Protocol: The initial 3D structure of 3-phenoxyfuran is optimized using a reliable density functional theory (DFT) method, such as B3LYP, with a sufficiently large basis set, for instance, 6-311+G(2d,p).

-

Causality: This step is crucial to locate the minimum energy conformation of the molecule on the potential energy surface. An accurate geometry is a prerequisite for accurate energy and vibrational frequency calculations.

Step 2: Vibrational Frequency Analysis

-

Protocol: A vibrational frequency analysis is performed at the same level of theory as the geometry optimization.

-

Causality: The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies are also used to determine the zero-point vibrational energy (ZPVE) and to calculate the entropy and heat capacity.

Step 3: Single-Point Energy Calculation

-

Protocol: A higher-level, more computationally expensive method is used to calculate a more accurate electronic energy for the optimized geometry. Composite methods like Gaussian-3 (G3) or Complete Basis Set (CBS) methods are recommended.[6][7]

-

Causality: These methods are designed to approximate the results of very high-level calculations at a more manageable computational cost, providing highly accurate energies.

Step 4: Isodesmic Reaction Scheme Design

-

Protocol: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. A suitable isodesmic reaction for 3-phenoxyfuran would be: 3-Phenoxyfuran + Benzene → Furan + Diphenyl ether

-

Causality: By conserving the bond types, errors in the computational method tend to cancel out, leading to a more accurate calculated enthalpy of reaction.

Step 5: Calculation of Reactants and Products in Isodesmic Reaction

-

Protocol: The same computational workflow (Steps 1-3) is applied to all other molecules in the chosen isodesmic reaction (benzene, furan, and diphenyl ether).

-

Causality: Consistency in the computational method across all species in the reaction is essential for the cancellation of errors.

Step 6: Calculation of Enthalpy of Reaction

-

Protocol: The enthalpy of the isodesmic reaction (ΔH_rxn) is calculated using the following equation: ΔH_rxn = [ΔH_f(Furan) + ΔH_f(Diphenyl ether)] - [ΔH_f(3-Phenoxyfuran) + ΔH_f(Benzene)] where ΔH_f is the computationally determined total enthalpy at 298.15 K.

-

Causality: This calculation provides the energy balance of the hypothetical reaction.

Step 7: Derivation of Enthalpy of Formation of 3-Phenoxyfuran

-

Protocol: The enthalpy of formation of 3-phenoxyfuran can then be derived by rearranging the equation from Step 6 and using well-established experimental values for the enthalpies of formation of furan, benzene, and diphenyl ether. ΔH_f(3-Phenoxyfuran) = [ΔH_f(Furan) + ΔH_f(Diphenyl ether)] - ΔH_rxn - ΔH_f(Benzene)

-

Causality: This step anchors the computationally derived relative enthalpy to a scale of experimentally determined absolute enthalpies of formation, yielding a reliable estimate for the target molecule.

Step 8: Calculation of Entropy and Heat Capacity

-

Protocol: The standard entropy (S°) and heat capacity (C_p) of 3-phenoxyfuran are calculated from the vibrational frequencies and rotational constants obtained from the DFT calculations (Step 2) using standard statistical mechanics formulas.

-

Causality: These calculations provide a complete thermochemical profile of the molecule, which is essential for predicting its behavior under different temperature and pressure conditions.

Potential Synthesis Routes for 3-Phenoxyfuran

While this guide focuses on the thermochemical properties, the synthesis of 3-phenoxyfuran is a necessary precursor to any experimental validation. Based on known reactions of furan and phenol derivatives, several synthetic strategies could be envisioned. A plausible approach would be an Ullmann-type coupling reaction between a 3-halofuran and phenol or a nucleophilic aromatic substitution reaction.

Figure 2: A potential synthetic route to 3-phenoxyfuran via Ullmann condensation.

Further research into the specific reaction conditions would be required to optimize the yield and purity of the final product.

Conclusion and Future Directions

This technical guide has laid out a comprehensive and scientifically rigorous approach to determining the thermochemical properties of 3-phenoxyfuran in the absence of experimental data. By combining foundational data from its constituent parts with a detailed computational workflow, researchers can obtain reliable estimates for its enthalpy of formation, entropy, and heat capacity. The proposed methodology is not only applicable to 3-phenoxyfuran but can also be adapted for the characterization of other novel molecules, thereby accelerating the pace of discovery in drug development and materials science.

The logical next step would be the execution of the proposed computational study, followed by the synthesis of 3-phenoxyfuran to enable experimental validation of the theoretical predictions through techniques such as combustion calorimetry. This synergistic approach of computation and experimentation will provide the most accurate and complete thermochemical profile of this promising molecule.

References

-

da Silva, M. A. V. R., & da Silva, M. D. M. C. R. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry, 76(12), 4959–4967. [Link]

-

Ribeiro da Silva, M. A. V., & Matos, M. A. R. (2011). Calorimetric and computational study of the thermochemistry of phenoxyphenols. PubMed, 21506536. [Link]

-

Sciencemadness Wiki. (2022, January 2). Furan. [Link]

-

National Center for Biotechnology Information. (n.d.). Furan. PubChem. [Link]

-

Muneer CP. (2021, September 24). Preparation and properties of Furan [Video]. YouTube. [Link]

-

Feller, D., & Dixon, D. A. (2015). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. ResearchGate. [Link]

-

Simmie, J. M., & Black, G. (2019). Enthalpies of formation for stable and radical species used in work reactions. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of Furan (CAS 110-00-9). [Link]

-

NIST. (n.d.). Furan. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. [Link]

-

Colussi, A. J., & Schlegel, H. B. (2005). FULL PAPER Products, Rates, and Mechanism of the Gas-Phase Condensation of Phenoxy Radicals between 500–840 K. ChemPhysChem, 6(10), 2075–2085. [Link]

-

Argonne National Laboratory. (n.d.). Phenoxy Enthalpy of Formation. Active Thermochemical Tables. [Link]

-

Mahoney, L. R., & DaRooge, M. A. (1975). Kinetic behavior and thermochemical properties of phenoxy radicals. Journal of the American Chemical Society, 97(16), 4722–4731. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-phenylbenzofuran 2a from 2-phenoxy acetophenone 1a.[Link]

-

Pratt, D. A., & Wright, J. S. (2003). Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. Journal of the American Chemical Society, 125(29), 8849–8859. [Link]

- Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.

-

National Center for Biotechnology Information. (n.d.). Phenoxy radical. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. [Link]

-

NIST. (n.d.). Furfural. NIST Chemistry WebBook. [Link]

-

Ingold, K. U., & Lusztyk, J. (1986). The surprisingly high reactivity of phenoxyl radicals. NRC Research Press. [Link]

-

Cheméo. (n.d.). Chemical Properties of Furfural (CAS 98-01-1). [Link]

-

Itoh, S. (2012). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Inorganics, 1(1), 2–24. [Link]

-

NIST. (n.d.). Phenoxy radical. NIST Chemistry WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of Furan, tetrahydro-2-methyl- (CAS 96-47-9). [Link]

-

Wikipedia. (n.d.). Glucose. [Link]

Sources

Quantum Chemical Calculations for 3-Phenoxyfuran: A Technical Guide

Executive Summary & Structural Significance

3-Phenoxyfuran represents a distinct scaffold in medicinal chemistry, merging the electron-rich, aromatic furan ring with a phenoxy group via an ether linkage. While furan moieties are often utilized as bioisosteres for phenyl rings to improve solubility or alter metabolic profiles, they carry a "structural alert" status due to potential bioactivation into reactive metabolites (enedials).

This guide provides a rigorous computational framework to evaluate 3-phenoxyfuran. Unlike standard aromatic systems, this molecule requires specific attention to conformational flexibility (C–O–C bond rotation) and metabolic liability (furan ring oxidation). The protocols below are designed to predict these properties with high fidelity using Density Functional Theory (DFT).

Computational Strategy: Level of Theory

To ensure scientific integrity, the choice of functional and basis set must account for two critical factors: dispersion interactions (between the two aromatic rings) and charge transfer excitations (relevant for metabolic prediction).

Recommended Methodology

| Component | Selection | Scientific Rationale |

| Functional | wB97X-D or M06-2X | Standard functionals like B3LYP fail to capture the weak dispersion forces ( |

| Basis Set | def2-TZVP | A triple-zeta basis set with polarization functions is required to accurately describe the electron density at the ether oxygen and the aromatic systems. It offers a superior balance of accuracy vs. cost compared to Pople sets (e.g., 6-311+G(d,p)) [1]. |

| Solvation | SMD (Water) | The SMD (Solvation Model based on Density) is preferred over IEFPCM for calculating free energies of solvation ( |

Conformational Analysis: The Ether Linkage

The 3-phenoxyfuran molecule possesses a rotational degree of freedom around the ether oxygen. The relative orientation of the furan and phenyl rings dictates the molecule's steric footprint and electronic conjugation.

The "Butterfly" Motion

The potential energy surface (PES) is likely to feature two minima: a skew conformation (minimum energy) and a planar transition state (saddle point).

-

Scan Coordinate: Dihedral angle

(C2-C3-O-C1'). -

Goal: Identify the global minimum to ensure subsequent property calculations (NMR, HOMO/LUMO) are performed on the thermodynamically dominant conformer.

Workflow Visualization

The following diagram outlines the logical flow for determining the stable conformer.

Figure 1: Conformational search workflow. A coarse scan identifies candidate minima before high-level refinement.

Electronic Structure & Reactivity: Metabolic Prediction

The primary concern with 3-phenoxyfuran in drug design is the oxidation of the furan ring by Cytochrome P450 (CYP450) enzymes. This typically proceeds via two pathways:

-

Epoxidation: Formation of an epoxide across the C=C bond.

-

Cis-Enedione Formation: Ring opening to a reactive dialdehyde (toxicophore).

Predicting the Site of Metabolism (SOM)

Because the furan ring is substituted at the 3-position, the C2=C3 and C4=C5 bonds are chemically distinct. We use Fukui Functions to predict the most reactive site for electrophilic attack (by the CYP450 active species, Compound I).

Protocol:

-

Calculate the neutral ground state population (

). -

Calculate the radical cation (

) and radical anion ( -

Compute the Condensed Fukui Function for electrophilic attack (

):

The carbon atom with the highest

Metabolic Activation Pathway

Figure 2: Bioactivation pathway of furan derivatives. The epoxide intermediate rearranges rapidly to the toxic cis-enedione.

Step-by-Step Experimental Protocols

A. Geometry Optimization & Frequency (Gaussian Format)

This input optimizes the structure and verifies it is a true minimum (no imaginary frequencies).

B. Adiabatic Ionization Potential (AIP) Calculation

AIP is a strong predictor of P450 oxidation susceptibility. Lower AIP indicates easier oxidation [6].

-

Step 1: Optimize Neutral (

). -

Step 2: Optimize Cation Radical (

).-

Note: Change charge/multiplicity to 1 2 (Charge +1, Doublet).

-

-

Calculation:

(Convert Hartree to kcal/mol).

C. Data Presentation Standards

When reporting your results, organize the data as follows to facilitate peer review:

| Parameter | Value | Unit | Significance |

| Total Energy (SCF) | -612.xxxx | Hartree | Thermodynamic stability |

| Dipole Moment | 1.xx | Debye | Solubility/Polarity |

| HOMO Energy | -0.2xx | Hartree | Correlation to Oxidation Potential [5] |

| LUMO Energy | -0.0xx | Hartree | Electrophilicity |

| AIP | 1xx.x | kcal/mol | Metabolic Stability Predictor |

References

-

Pedersen, J., & Mikkelsen, K. V. (2022).[1] A benchmark study of aromaticity indexes for benzene, pyridine and the diazines - I. Ground state aromaticity. RSC Advances, 12, 2830-2842.[1] Link

-

Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13, 6670-6688. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. Link

-

Sharma, S., et al. (2025).[2] Predicting Oxidation Potentials with DFT-Driven Machine Learning. Journal of Chemical Information and Modeling, 65(11), 5345-5351.[2] Link

-

Chen, S., et al. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450.[3] Ecotoxicology and Environmental Safety, 279, 116460. Link[4]

Sources

- 1. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines - I. Ground state aromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting Oxidation Potentials with DFT-Driven Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the Molecular Mechanisms of Reactive Metabolite Formation in the Mechanism-Based Inactivation of Cytochrome p450 1B1 by 8-Methoxypsoralen and Assessing the Driving Effect of phe268 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to 3-Phenoxyfuran and the Data Gap

A Toxicological Profile of 3-Phenoxyfuran: A Data-Driven Inquiry and Proposed Framework for Evaluation

Disclaimer: As of the latest literature review in February 2026, there is a notable absence of publicly available, peer-reviewed toxicological data specifically for 3-Phenoxyfuran. This document, therefore, serves a dual purpose: first, to transparently report on the current data gap, and second, to propose a comprehensive, tiered toxicological evaluation framework based on established principles of chemical safety assessment and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or considering the use of this novel compound.

3-Phenoxyfuran is a heterocyclic aromatic ether. Its structure, combining a furan ring with a phenoxy group, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are common. The furan moiety is a five-membered aromatic ring containing one oxygen atom, known for its versatile reactivity and presence in numerous bioactive molecules. The phenoxy group, a phenyl ring linked via an ether bond, is also a common feature in many pharmaceuticals and agrochemicals.

Despite its interesting chemical structure, a thorough search of established toxicological databases and scientific literature reveals no specific studies on the toxicological profile of 3-Phenoxyfuran. This lack of data necessitates a predictive and strategic approach to its safety evaluation.

Predictive Toxicology: Insights from Structural Analogs

In the absence of direct data, a common strategy in toxicology is "read-across," where the toxicological profile of a substance is inferred from data on structurally similar compounds. Key structural alerts in 3-Phenoxyfuran are the furan ring and the phenoxy moiety.

-

The Furan Ring: Furan itself is a well-characterized toxicant. It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). The toxicity of furan is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1, to form the reactive metabolite, cis-2-butene-1,4-dial. This electrophilic aldehyde can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.

-

The Phenoxy Moiety: Phenoxy-containing compounds have a wide range of toxicological profiles depending on the other substituents. For example, phenoxy herbicides (e.g., 2,4-D) have been studied extensively and show moderate acute toxicity, with the primary concerns being potential carcinogenicity and endocrine disruption.

The key question for 3-Phenoxyfuran is how the phenoxy substituent modifies the metabolic activation and toxicity of the furan ring. The ether linkage is generally stable, suggesting that the initial metabolism will likely occur on the furan or phenyl rings.

Proposed Tiered Toxicological Evaluation Workflow

A systematic evaluation of 3-Phenoxyfuran's safety profile should follow a tiered approach, starting with in vitro and in silico methods before proceeding to more complex in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Tier 1: In Silico and In Vitro Assessment

This initial phase focuses on predicting potential liabilities and assessing key toxicological endpoints without the use of live animals.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This is a critical first step for assessing mutagenic potential.

-

Strains: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to determine if metabolites of 3-Phenoxyfuran are mutagenic.

-

Dose Range: A preliminary cytotoxicity test should be performed to determine the appropriate dose range. The main assay should include a minimum of five different concentrations.

-

Procedure:

-

Mix the test compound, bacterial strain, and S9 mix (if applicable) in molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies.

-

-

Positive Control: Use known mutagens for each strain (e.g., sodium azide for TA1535 and TA100, 2-nitrofluorene for TA98).

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Experimental Protocol: In Vitro Micronucleus Test

This assay detects chromosomal damage.

-

Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

-

Treatment: Expose the cells to at least three concentrations of 3-Phenoxyfuran, with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Workflow Diagram: Tier 1 Toxicological Evaluation

Caption: Tier 1 workflow for the initial toxicological assessment of 3-Phenoxyfuran.

Tier 2: Acute Systemic Toxicity and Metabolism

If the in vitro data does not reveal significant concerns, or if further characterization is warranted, acute in vivo studies would be the next logical step.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

This method is used to estimate the LD50 (the dose that is lethal to 50% of the test animals) while minimizing animal use.

-

Species: Use a single sex (usually female) of a standard rodent species (e.g., Wistar rats).

-

Dosing: Dose one animal at a time, starting with a dose just below the best preliminary estimate of the LD50.

-

Observation: Observe the animal for signs of toxicity for at least 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: The test is stopped when one of the stopping criteria defined in the guideline is met. The LD50 is then calculated using maximum likelihood methods.

Data Presentation: Hypothetical Acute Toxicity Data

| Parameter | Value |

| Test Substance | 3-Phenoxyfuran |

| Species/Strain | Rat/Wistar |

| Route of Administration | Oral (gavage) |

| Estimated LD50 (mg/kg) | [To be determined] |

| Clinical Signs | [To be determined] |

| Gross Necropsy Findings | [To be determined] |

Tier 3: Sub-chronic and Mechanistic Studies

If the compound is intended for applications involving repeated or long-term human exposure, sub-chronic toxicity studies are necessary.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

-

Animals: Use at least three dose groups and a control group, with an equal number of male and female rodents per group.

-

Dosing: Administer 3-Phenoxyfuran daily by oral gavage for 28 days.

-

Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Histopathology: Conduct a full gross necropsy and prepare major organs and tissues for histopathological examination.

-

Endpoints: Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Signaling Pathway Diagram: Potential Metabolic Activation and Toxicity of 3-Phenoxyfuran

Caption: Hypothesized metabolic pathway for 3-Phenoxyfuran and potential routes to toxicity.

Conclusion and Future Directions

The toxicological profile of 3-Phenoxyfuran remains to be elucidated. Based on its chemical structure, there is a theoretical potential for toxicity mediated by metabolic activation of the furan ring, a pathway well-documented for furan itself. However, the influence of the phenoxy group on this process is unknown and requires empirical investigation.

The proposed tiered evaluation framework provides a scientifically sound and ethically responsible roadmap for characterizing the potential hazards of this novel compound. The results of these studies will be crucial for any future development and application of 3-Phenoxyfuran, ensuring a data-driven approach to chemical safety. Researchers are strongly encouraged to conduct these foundational toxicological studies and publish the findings to fill the current data gap.

References

-

Peterson, L. A. (2006). The furan-2-butene-1,4-dial metabolite of furan is a potent cytotoxicant and cross-linking agent in vitro. Chemical Research in Toxicology, 19(6), 859–865. [Link]

A Strategic Guide to Bioisosteric Replacement of the 3-Phenoxyfuran Scaffold

Abstract

The 3-phenoxyfuran scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds, including kinase inhibitors and other targeted therapeutics. However, like many scaffolds, it can present challenges related to metabolic stability, physicochemical properties, and off-target effects. Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity, offers a powerful, rational approach to overcoming these hurdles.[1][2][3] This in-depth technical guide provides a framework for researchers and drug development professionals to explore and implement bioisosteric replacements for the 3-phenoxyfuran core. We will dissect the scaffold into its three principal components—the furan ring, the ether linkage, and the phenyl ring—and provide evidence-based rationale, comparative data, and actionable synthetic protocols for their replacement.

Introduction: The Principle of Bioisosterism in Drug Design

The core tenet of bioisosterism is that molecular moieties with similar steric, electronic, and physicochemical properties can often be interchanged to fine-tune a molecule's overall profile while preserving its essential interactions with a biological target.[1][2] This strategy is not merely about swapping one atom for another; it is a nuanced approach to modulate properties such as:

-

Pharmacokinetics (ADME): Improving metabolic stability, modulating solubility and permeability, and altering plasma protein binding.

-

Pharmacodynamics: Enhancing target affinity and selectivity, and reducing off-target toxicities.[2]

-

Intellectual Property: Creating novel chemical matter to secure patent protection.

The 3-phenoxyfuran scaffold presents a tripartite challenge for bioisosteric modification, with each component offering a distinct opportunity for optimization.

Deconstructing the Scaffold: A Component-Wise Approach

A systematic approach to modifying the 3-phenoxyfuran core involves considering each of its three key components independently. The rationale for replacement often stems from an identified liability associated with a specific part of the molecule.

Figure 1: Deconstruction of the 3-phenoxyfuran scaffold into its key components for systematic bioisosteric analysis.

Part I: Replacing the Furan Ring

The Primary Rationale: Metabolic Instability

The furan ring is a well-known "structural alert" in medicinal chemistry.[4] It is susceptible to CYP450-mediated oxidation, which can lead to the formation of reactive unsaturated aldehyde intermediates.[5][6][7] This metabolic pathway not only results in rapid clearance but can also lead to hepatotoxicity through covalent modification of proteins.[4] Therefore, replacing the furan is often a primary objective in lead optimization.

Key Bioisosteric Replacements for Furan

| Bioisostere | Key Physicochemical Changes & Rationale |

| Thiophene | Considered a close bioisostere. Sulfur is less electronegative than oxygen, altering ring electronics.[8] It is generally more resistant to oxidative metabolism than furan.[4] Can still engage in similar π-stacking and hydrophobic interactions. |

| Pyrrole | Introduces a hydrogen bond donor (N-H), which can be used to form new, beneficial interactions with the target or improve solubility.[9][10] The nitrogen lone pair contributes to the aromatic system, making it more electron-rich than furan.[9][11] |

| Isoxazole | A five-membered ring with two heteroatoms (N and O). The nitrogen atom can act as a hydrogen bond acceptor. The ring is generally more polar and less prone to metabolic oxidation compared to furan. |

| Pyrazole | Another five-membered ring with two nitrogen atoms. Offers both hydrogen bond donor and acceptor capabilities, providing significant opportunities to modulate solubility and target interactions. |

Experimental Workflow: Synthesis of a Thiophene Bioisostere

A common and effective method for synthesizing biaryl or heteroaryl-aryl structures is the Suzuki cross-coupling reaction.[12][13][14] This protocol outlines the synthesis of a 3-phenoxythiophene analog.

Figure 2: General workflow for the synthesis of a 3-phenoxythiophene analog via Suzuki coupling.

Protocol 1: Palladium-Catalyzed Suzuki Coupling

-

Boronic Ester Formation: To a solution of 3-bromothiophene (1.0 equiv) in a suitable solvent like dioxane, add bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv).

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Coupling: Once the boronic ester is formed, add the corresponding aryl halide (e.g., a protected bromophenol, 1.0 equiv), an aqueous solution of a base like sodium carbonate (2M, 3.0 equiv), and additional palladium catalyst.

-

Reaction: Continue heating at reflux until the coupling reaction is complete.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenoxythiophene analog.

Causality Note: The use of a palladium catalyst with specific phosphine ligands is critical for efficient oxidative addition and reductive elimination steps in the catalytic cycle. The base is required to activate the boronic acid/ester for transmetalation.[15][16]

Part II: Replacing the Ether Linkage

Rationale: Conformational Rigidity and Metabolic Stability

The diaryl ether linkage provides significant conformational flexibility, which can be entropically unfavorable for receptor binding. It can also be a site for metabolic cleavage. Replacing this linkage can introduce conformational constraint, improve metabolic stability, and introduce new points for hydrogen bonding.

Key Bioisosteric Replacements for the Ether Linkage

| Bioisostere | Key Physicochemical Changes & Rationale |

| Thioether (-S-) | The C-S-C bond angle is smaller than C-O-C, subtly altering geometry. Sulfur is less polarizing than oxygen. Thioethers are often more resistant to metabolic cleavage than ethers.[17] |

| Amine (-NH-) | Introduces a hydrogen bond donor. The amine is basic and can be protonated at physiological pH, dramatically increasing solubility and offering a potential salt bridge interaction point. |

| Amide (-C(O)NH-) | Introduces both a hydrogen bond donor (NH) and acceptor (C=O). The amide bond is planar and conformationally restricted, which can pre-organize the molecule for better binding and improve selectivity. |

| Reverse Amide (-NHC(O)-) | Similar to the amide but reverses the orientation of the donor and acceptor. This can be critical for matching the hydrogen bonding pattern of the target protein. |

Experimental Approach: The Ullmann Condensation

The Ullmann condensation is a classic and reliable copper-catalyzed reaction for forming C-O, C-N, and C-S bonds, making it highly suitable for synthesizing ether, amine, and thioether bioisosteres.[18][19][20]

Protocol 2: Copper-Catalyzed Ullmann Condensation for a Thioether Analog

-

Reactants: In a reaction vessel, combine 3-bromofuran (1.0 equiv), thiophenol (1.2 equiv), a copper(I) catalyst such as CuI (0.1-0.2 equiv), a ligand like L-proline or 1,10-phenanthroline (0.2 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Solvent: Add a high-boiling polar solvent like DMF or NMP.

-

Inert Atmosphere: Purge the vessel with nitrogen or argon.

-

Heating: Heat the mixture to 120-160 °C. The high temperature is often necessary for classical Ullmann reactions.[21]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent. It is often necessary to filter the mixture through celite to remove insoluble copper salts.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the residue via column chromatography.

Self-Validation Insight: The reaction's success is highly dependent on the catalyst, ligand, and base combination. Small-scale parallel screening of these components is recommended to identify optimal conditions for a specific substrate pair. The disappearance of the aryl halide starting material is the primary indicator of reaction progress.[22]

Part III: Replacing the Phenyl Ring

Rationale: Modulating Solubility, Lipophilicity, and Target Interactions

The terminal phenyl ring is a major contributor to the lipophilicity of the scaffold, which can lead to poor solubility and non-specific binding.[23] Replacing it with a heteroaromatic ring can introduce polarity, provide hydrogen bond acceptors/donors, and create more specific interactions to improve selectivity and potency.[24]

Key Bioisosteric Replacements for the Phenyl Ring

| Bioisostere | Key Physicochemical Changes & Rationale |

| Pyridine | The nitrogen atom acts as a hydrogen bond acceptor and increases the polarity of the ring, often improving solubility. The position of the nitrogen (2-, 3-, or 4-pyridyl) can be used to fine-tune the vector of the dipole moment and probe for specific interactions.[24] |

| Pyrimidine | The inclusion of a second nitrogen atom further increases polarity and the number of hydrogen bond acceptors, typically leading to enhanced solubility. |